N-(1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)propanamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)propanamide is an organic compound that features a benzodioxole ring and a phenylsulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)propanamide typically involves the reaction of 1,3-benzodioxole with a suitable phenylsulfanyl precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzodioxole, followed by nucleophilic substitution with a phenylsulfanyl halide. The resulting intermediate is then reacted with a propanamide derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)propanamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The benzodioxole ring and phenylsulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-3-(phenylthio)propanamide
- N-(1,3-benzodioxol-5-yl)-3-(phenylsulfinyl)propanamide
- N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)propanamide is unique due to the presence of both a benzodioxole ring and a phenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C16H15NO3S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C16H15NO3S/c18-16(8-9-21-13-4-2-1-3-5-13)17-12-6-7-14-15(10-12)20-11-19-14/h1-7,10H,8-9,11H2,(H,17,18) |
InChI Key |
IBZXQEWOKJCBID-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Origin of Product |
United States |
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